Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-
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Overview
Description
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is a derivative of benzoic acid It is characterized by the presence of bromine, methoxy, and isopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves multiple steps One common method starts with the bromination of a methoxy-substituted benzoic acid derivativeThe reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hydroxide and hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar multi-step process. The key steps include bromination, methoxylation, and isopropoxylation. The process is optimized for high yield and purity, often involving large-scale reactors and precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide and ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The isopropoxy group further modifies its chemical behavior, making it suitable for specific applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the isopropoxy group, making it less versatile in certain reactions.
2-Bromo-4-methoxybenzoic acid: Similar structure but without the isopropoxy group, leading to different reactivity and applications.
Uniqueness
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is unique due to the combination of bromine, methoxy, and isopropoxy groups. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to its simpler analogs .
Properties
CAS No. |
655234-74-5 |
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Molecular Formula |
C11H13BrO4 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-bromo-4-methoxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-6(2)16-10-4-7(11(13)14)8(12)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
LNLLEFUAWCDPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C(=O)O)Br)OC |
Origin of Product |
United States |
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